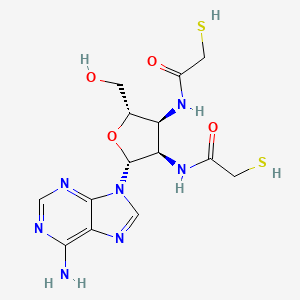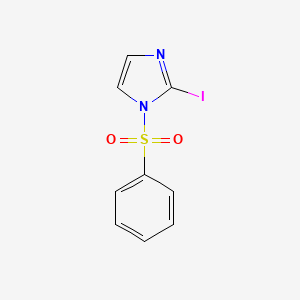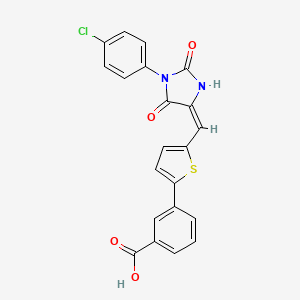![molecular formula C11H15N5O5 B12927912 Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate CAS No. 62652-84-0](/img/structure/B12927912.png)
Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a morpholine group, a nitro group, and an ethyl carbamate moiety. Its distinct chemical structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Nitro Group: Nitration of the pyrimidine ring is achieved using nitric acid or other nitrating agents under controlled conditions.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.
Formation of the Carbamate Moiety: The ethyl carbamate group is attached through a reaction between the pyrimidine derivative and ethyl chloroformate or similar reagents.
Industrial Production Methods: Industrial production of Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Types of Reactions:
Oxidation: The nitro group in Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate can undergo reduction to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas with a palladium catalyst or other reducing agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The morpholine group may enhance the compound’s ability to interact with biological membranes and proteins, influencing its pharmacokinetic properties.
Comparación Con Compuestos Similares
Ethyl Carbamate: A simpler analog with a carbamate group but lacking the pyrimidine and morpholine moieties.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-based pharmaceuticals.
Nitropyrimidines: Pyrimidine derivatives with nitro groups, used in various chemical and biological applications.
Uniqueness: Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate stands out due to its combination of a morpholine ring, nitro group, and ethyl carbamate moiety, providing a unique set of chemical and biological properties that make it a valuable compound for research and development.
Propiedades
Número CAS |
62652-84-0 |
|---|---|
Fórmula molecular |
C11H15N5O5 |
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
ethyl N-(6-morpholin-4-yl-5-nitropyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C11H15N5O5/c1-2-21-11(17)14-9-8(16(18)19)10(13-7-12-9)15-3-5-20-6-4-15/h7H,2-6H2,1H3,(H,12,13,14,17) |
Clave InChI |
YVJJRBXWDRIEQM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=C(C(=NC=N1)N2CCOCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


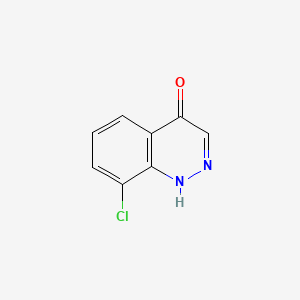
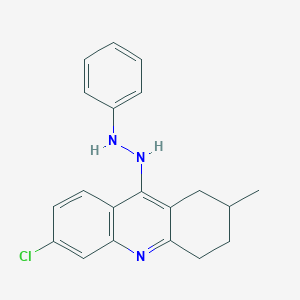
![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
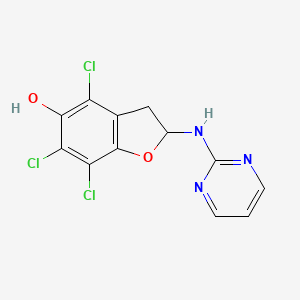
![4-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B12927872.png)
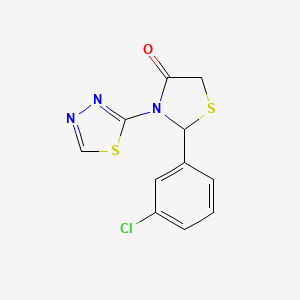
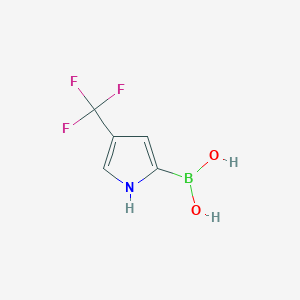
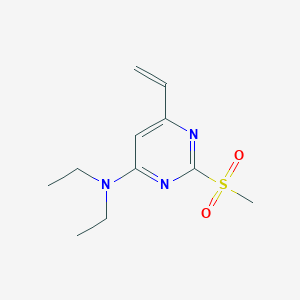
![2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole](/img/structure/B12927899.png)
